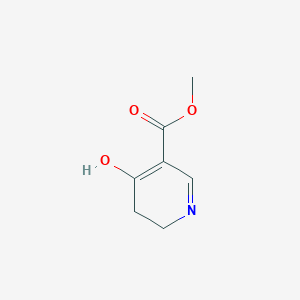![molecular formula C17H15NO2 B13130323 2-[(Dimethylamino)methyl]anthracene-9,10-dione CAS No. 96424-32-7](/img/structure/B13130323.png)
2-[(Dimethylamino)methyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]anthracene-9,10-dione is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.3065 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a dimethylamino group attached to the anthracene core. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields.
Méthodes De Préparation
The synthesis of 2-[(Dimethylamino)methyl]anthracene-9,10-dione can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene-9,10-dione with dimethylamine . The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
2-[(Dimethylamino)methyl]anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions are:
-
Oxidation
Reagents: Potassium permanganate, Chromic acid
Conditions: Aqueous or organic solvents, elevated temperatures
Products: Oxidized derivatives of the anthracene core
-
Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Conditions: Anhydrous solvents, room temperature or slightly elevated temperatures
Products: Reduced derivatives, such as anthracene-9,10-diol
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), Nucleophiles (e.g., amines, thiols)
Conditions: Various solvents, room temperature or elevated temperatures
Products: Substituted anthracene derivatives
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]anthracene-9,10-dione has a wide range of applications in scientific research :
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its strong fluorescence properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme critical for DNA replication and cell division . The compound intercalates into the DNA strands, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and ultimately induces cell death. The molecular targets and pathways involved include the DNA double helix and the catalytic cycle of topoisomerase II.
Comparaison Avec Des Composés Similaires
2-[(Dimethylamino)methyl]anthracene-9,10-dione can be compared with other anthracene derivatives, such as 9,10-dimethylanthracene and 9,10-diphenylanthracene . These compounds share similar photophysical properties but differ in their chemical reactivity and applications:
-
9,10-Dimethylanthracene
Similarities: Strong fluorescence, used in photophysical studies
Differences: Lacks the dimethylamino group, different reactivity and biological applications
-
9,10-Diphenylanthracene
Similarities: Strong fluorescence, used in OLEDs and photon upconversion
Differences: Contains phenyl groups instead of a dimethylamino group, different electronic properties and applications
These comparisons highlight the unique features of this compound, particularly its dimethylamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
96424-32-7 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO2/c1-18(2)10-11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-9H,10H2,1-2H3 |
Clé InChI |
XMWABFHDJOALQN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


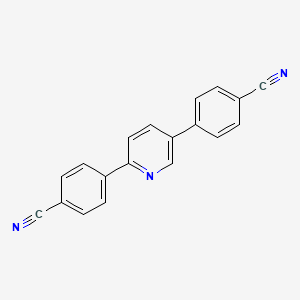

![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
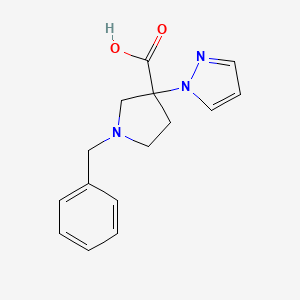
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
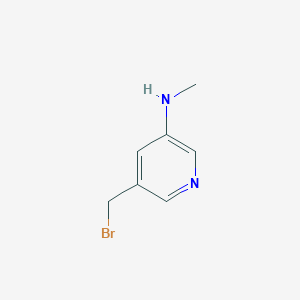
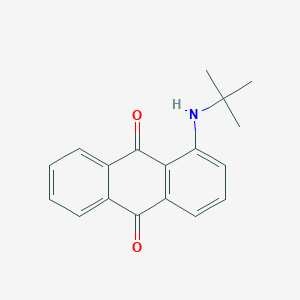
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


